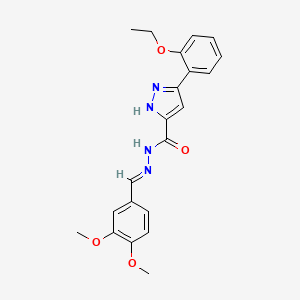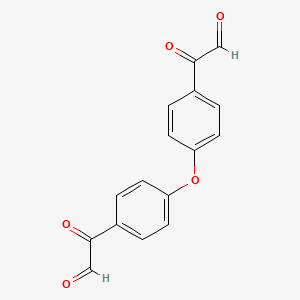
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group
Métodos De Preparación
The synthesis of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.
Attachment of the Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced.
Coupling with Naphthalenamine: The final step involves coupling the thiazole derivative with naphthalenamine using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Análisis De Reacciones Químicas
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can undergo various chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and coupling reagents like palladium acetate.
Aplicaciones Científicas De Investigación
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with GABA-A receptors.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Mecanismo De Acción
The mechanism of action of N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine involves its interaction with specific molecular targets:
GABA-A Receptors: The compound may bind to GABA-A receptors, modulating their activity and potentially exerting anticonvulsant effects.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
N-(3-Allyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)-1-naphthalenamine can be compared with other thiazole derivatives:
2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives: These compounds also exhibit anticonvulsant activity and interact with GABA-A receptors.
2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones: These compounds show antibacterial and anti-HIV activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H17N3O2S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H17N3O2S/c1-2-14-24-21(17-10-12-18(13-11-17)25(26)27)15-28-22(24)23-20-9-5-7-16-6-3-4-8-19(16)20/h2-13,15H,1,14H2 |
Clave InChI |
CWZZSEBFLRESRC-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980904.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980911.png)
![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)



![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)
![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)
